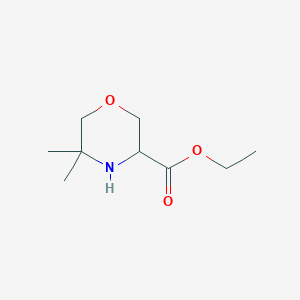

![molecular formula C29H24N2O4 B2662930 (Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide CAS No. 357965-32-3](/img/structure/B2662930.png)

(Z)-2-Cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

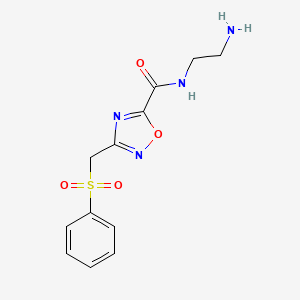

This compound is a type of chalcone derivative. Chalcones are a type of organic compound that consists of two aromatic rings (phenyl groups) linked by a three-carbon α,β-unsaturated carbonyl system . They are considered biogenetic precursors for flavonoids and isoflavonoids, and are abundant in edible plants .

Synthesis Analysis

While specific synthesis methods for this compound are not available, chalcones are typically synthesized using Claisen-Schmidt condensation, which involves the condensation of an aromatic aldehyde and an aromatic ketone in the presence of a base .Molecular Structure Analysis

The molecular structure of chalcones, including this compound, is characterized by two aromatic (phenyl) rings linked through an α,β-unsaturated carbonyl system . The exact structure would need to be determined through experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods .Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions due to their open-chain structure and the ability to alter their skeletal structure to produce a new class of organic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific chalcone would need to be determined experimentally. This typically involves techniques such as FT-IR, FT-Raman, NMR, and UV−vis spectral methods .Applications De Recherche Scientifique

Synthesis and Characterization

- N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a naphthalen-1-yl substituent, have been synthesized and characterized. These compounds were analyzed using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One such compound with naphthalen-1-yl was characterized through single crystal X-ray diffraction, providing insights into its crystal structure and molecular conformation (Özer, Arslan, VanDerveer, & Külcü, 2009).

Anticancer Evaluation

- Research on benzimidazole derivatives, including those with a naphthalen-1-ylmethyl group, has indicated potential anticancer effects. These compounds were evaluated using in vitro anticancer assays on various cancer cell lines, with some demonstrating moderate to high activity against breast cancer cells (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Electrochromic Applications

- A study on transmissive-to-green switching electrochromic polyamides bearing 2,7-bis(diphenylamino)naphthalene units has been conducted. These polyamides exhibit high solubility, good film-forming ability, and high thermal stability, with potential applications in smart windows or displays (Hsiao & Han, 2017).

Colorimetric Sensing of Fluoride Anions

- A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized for the purpose of colorimetric sensing of fluoride anions. One compound in particular demonstrated the ability to change color in response to fluoride anions, which can be useful in environmental monitoring and chemical analysis (Younes et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(Z)-2-cyano-3-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O4/c1-33-25-13-11-24(12-14-25)31-29(32)23(18-30)16-20-10-15-27(28(17-20)34-2)35-19-22-8-5-7-21-6-3-4-9-26(21)22/h3-17H,19H2,1-2H3,(H,31,32)/b23-16- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKVMRZNJXDTGV-KQWNVCNZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate](/img/structure/B2662851.png)

![1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide](/img/structure/B2662856.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2662857.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2662864.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2662869.png)

![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-dimethylurea](/img/structure/B2662870.png)